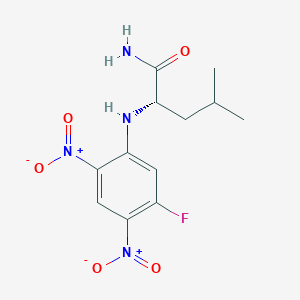

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide

Description

Properties

IUPAC Name |

(2S)-2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOZOJGXDVGGIK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578552 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178065-29-7 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide [HPLC Labeling Reagent for e.e. Determination] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide synthesis protocol

An In-depth Technical Guide to the Synthesis of Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide

This guide provides a comprehensive protocol for the synthesis of Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), a chiral derivatizing agent used in the enantiomeric separation of amino acids and other chiral amines by high-performance liquid chromatography (HPLC). This compound is a variant of Marfey's reagent, where L-leucinamide serves as the chiral auxiliary. The synthesis is based on the nucleophilic aromatic substitution of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) by L-leucinamide.

Core Synthesis Protocol

The synthesis of Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide involves the reaction of L-leucinamide with 1,5-difluoro-2,4-dinitrobenzene in an organic solvent in the presence of a weak base. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the amino group of L-leucinamide displaces one of the fluorine atoms on the dinitrophenyl ring.

Experimental Protocol

A detailed, step-by-step methodology for the synthesis of Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide is provided below. This protocol is adapted from established methods for the synthesis of analogous Marfey's reagent variants.

Materials:

-

L-Leucinamide hydrochloride

-

1,5-Difluoro-2,4-dinitrobenzene (DFDNB)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Distilled water

Procedure:

-

Preparation of L-Leucinamide Free Base:

-

Dissolve L-leucinamide hydrochloride in a minimal amount of distilled water.

-

Add a stoichiometric equivalent of sodium bicarbonate to neutralize the hydrochloride and liberate the free amine. The solution can be gently agitated until effervescence ceases.

-

The resulting aqueous solution of L-leucinamide is used directly in the next step.

-

-

Reaction with DFDNB:

-

In a separate flask, dissolve 1,5-difluoro-2,4-dinitrobenzene (DFDNB) in acetone.

-

Slowly add the aqueous solution of L-leucinamide to the DFDNB solution with constant stirring.

-

Add an additional molar equivalent of sodium bicarbonate to the reaction mixture to act as a base, scavenging the hydrofluoric acid (HF) byproduct.

-

Allow the reaction to proceed at room temperature with continuous stirring for approximately 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Product Precipitation and Isolation:

-

Upon completion of the reaction, add distilled water to the reaction mixture to precipitate the crude Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.

-

-

Purification:

-

The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield the final product as a crystalline solid.

-

-

Drying and Storage:

-

Dry the purified product under vacuum.

-

Store the final compound in a cool, dark, and dry place.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide.

| Parameter | Value |

| Reactants | |

| L-Leucinamide Hydrochloride | 1.0 g |

| 1,5-Difluoro-2,4-dinitrobenzene | 1.22 g |

| Sodium Bicarbonate | 1.0 g |

| Molecular Weights | |

| L-Leucinamide Hydrochloride | 166.64 g/mol |

| 1,5-Difluoro-2,4-dinitrobenzene | 204.11 g/mol |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | 314.27 g/mol |

| Stoichiometry | |

| Molar Ratio (Leucinamide:DFDNB) | 1:1 |

| Product Information | |

| Theoretical Yield | 1.88 g |

| Appearance | Pale yellow to yellow crystalline solid |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide.

Caption: Synthesis workflow for Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide.

Signaling Pathway (Reaction Mechanism)

The synthesis proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack.

Caption: Reaction mechanism for the synthesis.

An In-Depth Technical Guide to L-FDLA Derivatization for Chiral Amino Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) derivatization mechanism, a critical technique for the chiral separation and analysis of amino acids. This document details the core chemical principles, optimized experimental protocols, quantitative data, and visual workflows to facilitate its application in research and development.

Core Principles of L-FDLA Derivatization

L-FDLA is a chiral derivatizing agent that builds upon the foundational work of Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA). The substitution of L-alanine amide with L-leucinamide in L-FDLA enhances the hydrophobicity and thermal stability of the resulting derivatives, leading to improved chromatographic separation and significantly higher sensitivity in liquid chromatography-mass spectrometry (LC-MS) applications.[1]

The fundamental mechanism of L-FDLA derivatization is a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the primary amino group of an amino acid acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine atom on the 2,4-dinitrophenyl ring of L-FDLA. The presence of two strong electron-withdrawing nitro groups ortho and para to the fluorine atom activates the ring for nucleophilic attack. The reaction proceeds under alkaline conditions, which deprotonate the amino group of the analyte, thereby increasing its nucleophilicity. This reaction results in the formation of diastereomeric derivatives of D- and L-amino acids, which can then be resolved using standard reversed-phase high-performance liquid chromatography (HPLC).[2][3]

The key advantages of L-FDLA over L-FDAA include:

-

Higher Sensitivity: L-FDLA derivatives exhibit a significantly stronger response in mass spectrometry, with reports of up to 30 times greater ion abundance compared to L-FDAA derivatives.[4]

-

Improved Chromatographic Resolution: The bulkier leucine side chain in L-FDLA often leads to better separation of the resulting diastereomers.[5]

-

Enhanced Hydrophobicity and Thermal Stability: These properties contribute to more robust and reproducible analytical methods.[1]

Quantitative Data

Reaction Conditions and Optimization

The efficiency of L-FDLA derivatization is influenced by several factors, including the choice of base, reaction temperature, and time. While sodium bicarbonate is traditionally used, volatile bases like triethylamine (TEA) offer the advantage of simplified sample preparation for LC-MS by eliminating the need for a desalting step.[1]

| Parameter | Condition | Rationale | Reference |

| Base | 1 M Sodium Bicarbonate or 0.5 M Triethylamine | To deprotonate the amino group and facilitate nucleophilic attack. TEA is volatile and easily removed. | [1] |

| Solvent | Acetone, Acetonitrile/Water | To dissolve both the aqueous amino acid solution and the organic L-FDLA reagent. | [5] |

| Temperature | 37-40 °C | To ensure a reasonable reaction rate without causing degradation of the reactants or products. | [2] |

| Time | 30-60 minutes | Sufficient time for the reaction to proceed to completion for most amino acids. | [1][4] |

Note: Reaction kinetics can vary for different amino acids, with some, like threonine, reacting more slowly. For quantitative analysis, overnight incubation may be necessary for certain amino acids to ensure complete derivatization.[6]

LC-MS/MS Parameters for L-FDLA-Amino Acid Derivatives

The following table provides representative multiple reaction monitoring (MRM) settings for the analysis of L-FDLA derivatized amino acids using LC-MS/MS with positive electrospray ionization (ESI).

| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time L-AA (min) | Retention Time D-AA (min) |

| Alanine | 384.2 | 224.1 | 15 | 12.5 | 13.2 |

| Aspartic Acid | 428.2 | 268.1 | 15 | 10.8 | 11.5 |

| Glutamic Acid | 442.2 | 282.1 | 15 | 11.2 | 11.9 |

| Leucine | 426.2 | 266.1 | 15 | 18.1 | 19.0 |

| Phenylalanine | 460.2 | 300.1 | 15 | 17.5 | 18.3 |

| Serine | 400.2 | 240.1 | 15 | 9.5 | 10.2 |

Data compiled from multiple sources and should be optimized for the specific instrument and chromatographic conditions used.[3]

Experimental Protocols

Standard Protocol for L-FDLA Derivatization of Amino Acid Standards

This protocol is a generalized procedure for the derivatization of amino acid standards for LC-MS analysis.

-

Prepare Amino Acid Standard Solution: Dissolve the amino acid standard in water or a suitable buffer to a final concentration of 1 mM.

-

Prepare L-FDLA Solution: Prepare a 1% (w/v) solution of L-FDLA in acetone. This solution should be prepared fresh.

-

Prepare Base Solution: Prepare a 1 M solution of sodium bicarbonate in water or a 0.5 M solution of triethylamine in water.

-

Derivatization Reaction:

-

Quench the Reaction: Add 20 µL of 1 N HCl to stop the reaction.[4]

-

Sample Dilution: Dilute the reaction mixture with a suitable solvent (e.g., 50% methanol) to a final volume of 1 mL before LC-MS analysis.[2]

Protocol for L-FDLA Derivatization of Amino Acids in Biological Samples (e.g., Serum)

This protocol outlines the steps for derivatizing amino acids in a complex biological matrix.

-

Protein Precipitation:

-

To 50 µL of serum, add 450 µL of methanol.

-

Vortex for 5 minutes.

-

Centrifuge at 16,000 x g for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in 50 µL of water.

-

Derivatization: Follow steps 3-6 of the standard protocol described in section 3.1.

Stability of L-FDLA Derivatives

The stability of the derivatized amino acids is a critical factor for accurate and reproducible quantification. While comprehensive stability data for L-FDLA derivatives under various pH and temperature conditions are not extensively published in a single source, studies on the closely related Marfey's reagent derivatives indicate that they are stable for at least 24 hours at room temperature.[6] For longer-term storage, it is recommended to store the derivatized samples at -20°C or lower. It is also advisable to perform stability tests under the specific conditions of a given experiment.

Conclusion

L-FDLA derivatization is a powerful and sensitive method for the chiral analysis of amino acids. Its superior performance in LC-MS applications makes it an invaluable tool for researchers in various fields, including drug development, metabolomics, and proteomics. By understanding the core principles of the nucleophilic aromatic substitution mechanism and by following optimized experimental protocols, researchers can achieve reliable and high-quality data for the separation and quantification of D- and L-amino acids. The provided quantitative data and visual workflows serve as a practical guide for the successful implementation of this technique.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) | MDPI [mdpi.com]

- 3. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of L-ß-2'-Deoxyadenosine

This document provides a comprehensive overview of the core physicochemical properties of L-ß-2'-Deoxyadenosine, detailed experimental protocols for their determination, and a summary of its biological mechanism of action.

Physicochemical Properties

L-ß-2'-Deoxyadenosine is the L-enantiomer of the naturally occurring 2'-deoxy-D-adenosine.[2] It is a synthetic L-nucleoside analog that has demonstrated significant potential as a selective antiviral agent, particularly against the Hepatitis B virus (HBV).[2][3] Its fundamental physical and chemical characteristics are summarized in the tables below.

Table 1: General Physicochemical Properties of L-ß-2'-Deoxyadenosine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₅O₃ | [1][2] |

| Molecular Weight | 251.24 g/mol | [1][2] |

| CAS Number | 14365-45-8 | [1][2][] |

| Appearance | White to Off-White Solid/Powder | [1][5] |

| Melting Point | 186-187 °C | [1][2][] |

| Boiling Point | 627.2 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.91 g/cm³ (Predicted) | [1][] |

Table 2: Solubility and Partitioning Characteristics of L-ß-2'-Deoxyadenosine

| Property | Value/Description | Reference |

| LogP | -0.5 | [1][2] |

| Aqueous Solubility | Poorly soluble in water. | [6] |

| Organic Solvent Solubility | Soluble in highly polar aprotic solvents like Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). | [6] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 7 | [1] |

Table 3: Acid Dissociation Constants (pKa) - Predicted/Analog-Based

| Ionizable Group | Predicted pKa Range | Reference/Comment |

| Adenine (N1 protonation) | ~3.5 - 4.2 | Based on data for adenosine and its analogs. The exact value is influenced by the L-deoxyribose sugar.[7][8][9] |

| Ribose Hydroxyls | > 12 | The sugar hydroxyls are weakly acidic. |

Biological Activity and Mechanism of Action

L-ß-2'-Deoxyadenosine is a potent and selective inhibitor of the replication of the hepatitis B virus (HBV) and related hepadnaviruses.[1][3] Its antiviral activity is dependent on its intracellular conversion to the active triphosphate form, L-ß-2'-deoxyadenosine triphosphate (L-dATP).[1][2]

The mechanism involves three key steps:

-

Cellular Uptake and Phosphorylation: L-ß-2'-Deoxyadenosine enters the host cell and is phosphorylated by cellular kinases to its active triphosphate form, L-dATP.[1][2] This phosphorylation cascade is a critical activation step.[10]

-

Inhibition of HBV Polymerase: L-dATP acts as a competitive substrate for the natural dATP at the level of the HBV reverse transcriptase/polymerase.[1][11]

-

Chain Termination: Once incorporated into the growing viral DNA chain, the L-configuration of the sugar moiety prevents the formation of the subsequent phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.[1][2]

A significant advantage of L-ß-2'-Deoxyadenosine is its high selectivity for the viral polymerase; it does not significantly inhibit human DNA polymerases α, β, and γ, which contributes to a lower cytotoxicity profile compared to some D-nucleoside analogs.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. 2'-Deoxy-L-adenosine | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide: A Technical Guide for Chiral Amino Acid Analysis

This technical guide provides an in-depth overview of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), a crucial derivatizing agent for the enantioselective analysis of amino acids. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, experimental protocols for its application, and its role in modern analytical chemistry.

Core Compound Properties

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide is a pale yellow, solid crystalline powder.[3][4] It is primarily utilized as a chiral derivatization reagent in high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to facilitate the separation and quantification of amino acid enantiomers.[1]

| Property | Value | Source |

| Molecular Formula | C12H15FN4O5 | [2] |

| Molecular Weight | 314.27 g/mol | [2] |

| Appearance | Pale yellow to yellow solid (crystal or powder) | [3][5] |

| Melting Point | 168.0 to 172.0 °C | |

| Purity | >98.0% (HPLC) | [3] |

| Solubility | Slightly soluble in Acetone. No data available for water solubility. | [3] |

| Storage | Store in a cool, dark, and tightly sealed container. | [3] |

Application in Enantioselective Amino Acid Analysis

L-FDLA is a cornerstone of the "Advanced Marfey's Method," which allows for the robust separation of D- and L-amino acid enantiomers on standard, achiral HPLC columns. The principle involves the reaction of the primary amine group of an amino acid with L-FDLA. This reaction creates diastereomers with distinct physicochemical properties, enabling their separation via reverse-phase chromatography. The inherent properties of L-FDLA lead to derivatives with strong UV absorbance and excellent ionization efficiency, making them highly suitable for detection by both UV and mass spectrometry.

It is important to note that Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide's primary role is as an analytical tool. There is currently no scientific literature to suggest its direct involvement in any biological signaling pathways. Its significance in biological and pharmaceutical research is indirect, through enabling the precise quantification of signaling molecules, such as D-serine and D-aspartate, which are known to play roles in neurotransmission.

Experimental Protocols

The derivatization of amino acids with L-FDLA is a straightforward process, though reaction conditions can be optimized depending on the sample matrix and analytical instrumentation. Below is a comparative summary of typical experimental protocols found in the literature.

| Parameter | Protocol 1 | Protocol 2 |

| Sample Preparation | Protein hydrolysis followed by purification. | Deproteinization of serum with methanol, followed by centrifugation. |

| Alkaline Catalyst | 1 M Sodium Bicarbonate (NaHCO3) | Triethylamine (TEA) |

| L-FDLA Solution | 1% L-FDLA in Acetone | Not specified |

| Reaction Temperature | 37 °C | Room Temperature |

| Reaction Time | 30 minutes | 30 minutes |

| Post-derivatization | Desalting step (e.g., liquid-liquid extraction) may be required with NaHCO3. | Direct injection possible with volatile TEA. |

| Analytical Column | C18 reverse-phase column | C18 reverse-phase column |

| Detection Method | LC-MS/MS (ESI+) | LC-MS/MS (ESI+) |

Method Performance

The use of L-FDLA in LC-MS/MS methods for amino acid analysis has demonstrated high sensitivity and a broad dynamic range. The following table summarizes typical performance characteristics reported in validated methods.

| Parameter | Reported Value |

| Limit of Detection (LOD) | 0.03 - 4.0 nM |

| Linear Range | 0.01 - 20 µM |

| Precision (RSDs) | < 10% |

Visualized Workflows and Reactions

To further elucidate the application of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide, the following diagrams illustrate the chemical derivatization process and a typical experimental workflow.

References

L-FDLA in Organic Solvents: A Technical Guide for Drug Development Professionals

An in-depth examination of the solubility characteristics and practical applications of Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) in organic solvents, tailored for researchers and drug development professionals.

Introduction

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide, commonly known as L-FDLA or Marfey's reagent, is a critical chiral derivatizing agent employed extensively in the stereochemical analysis of amino acids. Its application is a cornerstone of the "advanced Marfey's method," which allows for the robust and reliable determination of amino acid configurations in peptides and other natural products.[1][2][3] The success of this method hinges on the solubility of L-FDLA in organic solvents, which act as the vehicle for its introduction into the aqueous reaction medium. This technical guide provides a comprehensive overview of the known solubility properties of L-FDLA and detailed protocols for its use in experimental settings.

Solubility of L-FDLA in Organic Solvents

The following table summarizes the organic solvents in which L-FDLA and its closely related analogue, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA), have been reported to be soluble.

| Compound | Solvent | Solubility Description | Application Context |

| L-FDLA | Acetonitrile (MeCN) | Utilized for preparing stock solutions | Derivatization of amino acids for LC-MS analysis[1] |

| L-FDLA | Acetone | Slightly soluble | General chemical property[4] |

| L-FDAA | Chloroform | Soluble | General chemical property[5] |

Experimental Protocols

The following sections detail the methodologies for utilizing L-FDLA in the chiral analysis of amino acids. These protocols are based on established practices in the field and highlight the integral role of organic solvents.

Protocol 1: Derivatization of Amino Acid Hydrolysates with L-FDLA in Acetonitrile

This protocol is a standard procedure for the derivatization of amino acids from a hydrolyzed peptide sample.[1]

Materials:

-

Dried amino acid hydrolysate

-

0.8 M Sodium Bicarbonate (NaHCO₃) in water

-

10 mg/mL L-FDLA solution in Acetonitrile (MeCN)

-

6 M Hydrochloric Acid (HCl)

-

Acetonitrile (MeCN) for reconstitution

-

Liquid Nitrogen

Procedure:

-

To the dried amino acid hydrolysate, add 0.6 mL of 0.8 M NaHCO₃ solution.

-

Add 0.4 mL of the 10 mg/mL L-FDLA solution in MeCN.

-

Stir the mixture in the dark at 67 °C for 3 hours.

-

Gently add 0.1 mL of 6 M HCl to quench the reaction and vortex vigorously.

-

Freeze the mixture using liquid nitrogen and lyophilize in the dark until completely dry.

-

Redissolve the dried solid in 1 mL of MeCN and vortex vigorously.

-

Transfer the suspension to a 1.5 mL microcentrifuge tube and centrifuge at 16,000 x g for 15 minutes.

-

Transfer the resulting supernatant to a screw-top vial for LC-MS analysis.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: L-FDLA Derivatization Workflow in Acetonitrile.

Conclusion

The effective use of L-FDLA in chiral amino acid analysis is intrinsically linked to its solubility in appropriate organic solvents. While a comprehensive solubility profile remains to be fully elucidated, acetonitrile has proven to be a reliable solvent for preparing L-FDLA solutions for derivatization reactions. The protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to successfully employ L-FDLA in their analytical endeavors. Further investigation into the solubility of L-FDLA in a broader range of organic solvents could potentially expand its applications and optimize existing methodologies.

References

- 1. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities | MDPI [mdpi.com]

- 4. 178065-29-7 CAS MSDS (NALPHA-(5-FLUORO-2,4-DINITROPHENYL)-L-LEUCINAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. britiscientific.com [britiscientific.com]

Advanced Marfey's Reagent: A Technical Guide to the Mechanism of Action and Application in Chiral Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Marfey's reagent, a cornerstone derivatizing agent for the chiral separation of amino acids and other primary amines. This document details the underlying chemical principles, provides detailed experimental protocols, presents quantitative data for practical application, and illustrates key processes through signaling pathway and workflow diagrams.

Core Mechanism of Action

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or L-FDAA), facilitates the chiral resolution of enantiomers by converting them into diastereomers with distinct physicochemical properties. The fundamental principle lies in a nucleophilic aromatic substitution reaction. The primary amino group of an analyte, such as an amino acid, attacks the electron-deficient aromatic ring of Marfey's reagent at the carbon atom bonded to the fluorine atom. This reaction is typically carried out under mild alkaline conditions.

The chiral center within Marfey's reagent (the L-alanine amide moiety) introduces a second stereocenter into the newly formed molecule. When a racemic mixture of an amino acid (containing both D- and L-enantiomers) is derivatized with L-FDAA, two diastereomers are formed: L-FDAA-D-amino acid and L-FDAA-L-amino acid. These diastereomers possess different spatial arrangements and, consequently, exhibit different physical and chemical properties, including their interaction with a non-chiral stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC). This difference in interaction allows for their separation and quantification.

The D-amino acid derivatives, when reacted with the L-form of Marfey's reagent, tend to have stronger intramolecular bonding, which reduces their polarity compared to the corresponding L-amino acid derivatives.[1] This generally leads to the D-derivatives being more retained on a reverse-phase column, and thus eluting later than their L-counterparts.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the derivatization of amino acids using Marfey's reagent and subsequent analysis by LC-MS.

General Derivatization Protocol

This protocol is a standard procedure for the derivatization of amino acid standards or samples.

-

Sample Preparation : Dissolve the amino acid sample in 100 µL of deionized water to a concentration of approximately 5 µmol.[1]

-

Reagent Addition : To the sample solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[1]

-

Basification : Add 40 µL of 1.0 M sodium bicarbonate solution to initiate the reaction.[1] Alternatively, 50 µL of 0.5 M triethylamine (TEA) can be used.[2]

-

Incubation : Heat the mixture at 40°C for 90 minutes.[1] Some protocols suggest incubation at 37°C overnight for more complete reaction of certain amino acids.[2]

-

Quenching : Stop the reaction by adding 20 µL of 2.0 M HCl.[1]

-

Dilution : Dilute the sample to a suitable concentration with the mobile phase, for example, 20% acetonitrile with 0.1% formic acid, prior to injection.[2]

Analytical Derivatization for LC-MS/MS

This protocol is optimized for quantitative analysis using LC-MS/MS.

-

Sample and Standard Preparation : Prepare a 20 µL aliquot of the sample. For quantitative analysis, spike the sample with an internal standard, such as ¹³C₃-D-Ala, to a final concentration of 100 µM.[2]

-

Reagent Addition : Add 40 µL of 20 mM Marfey's reagent in acetone.[2]

-

Initiation : Add 10 µL of 0.5 M triethylamine (TEA) to start the derivatization.[2]

-

Incubation : Incubate the reaction mixture at 37°C for 24 hours in the dark.[2] The extended reaction time ensures the derivatization of slower-reacting amino acids.[3][4]

-

Quenching : Terminate the reaction by adding 10 µL of 0.5 M HCl.[2]

-

Final Dilution : Dilute the final mixture to 200 µL with 20% acetonitrile containing 0.1% formic acid.[2] It is recommended to use UV-Vis spectroscopy at 340 nm to confirm a significant excess of Marfey's reagent in unknown samples.[2]

Quantitative Data

The successful separation of diastereomers is dependent on the chromatographic conditions. The following tables summarize key quantitative parameters for the analysis of Marfey's reagent-derivatized amino acids.

Table 1: Derivatization Reaction Conditions

| Parameter | Condition | Reference |

| Marfey's Reagent Concentration | 1% in acetone or 20 mM in acetone | [1],[2] |

| Base | 1.0 M Sodium Bicarbonate or 0.5 M Triethylamine | [1],[2] |

| Temperature | 37°C or 40°C | [2],[1] |

| Incubation Time | 90 minutes to 24 hours | [1],[2] |

| Quenching Agent | 2.0 M HCl or 0.5 M HCl | [1],[2] |

Table 2: Reaction Kinetics of Marfey's Derivatization

The derivatization rates for different amino acids can vary significantly. While most amino acids follow apparent first-order kinetics, some, like histidine and tyrosine, exhibit more complex kinetics due to the potential for both mono- and bis-adduct formation.[2] For many amino acids, the reaction is largely complete within the first 3 hours of incubation.[5] However, an overnight incubation is often employed to ensure complete derivatization for all amino acids in a complex mixture.[3][4]

Table 3: LC-MS/MS Parameters for Analysis

| Parameter | Condition | Reference |

| Column | C8 or C18 reverse-phase | [2],[6] |

| Mobile Phase A | Water/acetonitrile/ammonium acetate (pH 6.5) or 0.05 M Triethylamine phosphate (pH 3.0) | [3][4],[1] |

| Mobile Phase B | Acetonitrile | [1] |

| Gradient | A 30-minute gradient is typically sufficient to resolve all 19 DL-amino acid pairs. | [3][4] |

| Detection | MS/MS in negative ion mode or UV at 340 nm | [3][4],[1] |

| Linearity | The method demonstrates good linearity over a wide concentration range for all 20 common amino acids. | [3][4] |

| Stability | Marfey's derivatized analytes are stable for at least 24 hours at room temperature. | [3][4] |

Visualizations

The following diagrams illustrate the core concepts of Marfey's reagent mechanism and application.

Caption: Reaction of Marfey's reagent with a racemic amino acid mixture to form separable diastereomers.

Caption: A typical experimental workflow for chiral amino acid analysis using Marfey's reagent.

Caption: Logical flow demonstrating how diastereomer formation enables chiral discrimination on achiral media.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey’s reagent and reversed phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure and Analysis of L-FDLA Derivatized Amino Acids

This technical guide provides a comprehensive overview of 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA), a chiral derivatizing agent used for the stereochemical analysis of amino acids. L-FDLA is an analog of the well-known Marfey's reagent (FDAA) and is integral to the "advanced Marfey's method," offering enhanced sensitivity and separation, particularly for liquid chromatography-mass spectrometry (LC/MS) applications.[1][2] This guide details the structure of L-FDLA derivatives, the derivatization protocol, and analytical methodologies.

Core Concepts and Chemical Structures

L-FDLA is a chiral derivatizing agent designed to react with the primary or secondary amino groups of amino acids. This reaction converts the enantiomeric amino acids into diastereomers. Because diastereomers possess different physicochemical properties, they can be separated and quantified using standard reverse-phase high-performance liquid chromatography (RP-HPLC).[1][3]

The key structural components are:

-

The Dinitrophenyl Group: This serves as a strong chromophore for UV detection, typically at 340 nm.[4][5]

-

The Chiral L-Leucinamide Moiety: This chiral center is responsible for the formation of diastereomers upon reaction with D- and L-amino acids. The bulkier leucine group in L-FDLA, compared to the alanine group in the original Marfey's reagent (L-FDAA), often leads to better chromatographic resolution and more robust signals in mass spectrometry.[1][6]

-

The Reactive Fluorine Atom: This site is susceptible to nucleophilic aromatic substitution by the amino group of an amino acid, forming a stable covalent bond.

Below is a diagram illustrating the general structure of an L-FDLA derivatized amino acid.

Caption: General structures of L-FDLA, an amino acid, and the resulting derivative.

The Derivatization Reaction Mechanism

The derivatization of an amino acid with L-FDLA proceeds via a nucleophilic aromatic substitution reaction. Under alkaline conditions, the amino group of the amino acid, acting as a nucleophile, attacks the carbon atom of the dinitrophenyl ring that is bonded to the highly electronegative fluorine atom. The fluorine atom is subsequently displaced as a fluoride ion.

This reaction creates a stable carbon-nitrogen bond, linking the amino acid to the L-FDLA molecule. The reaction is typically carried out in a solution buffered with sodium bicarbonate or a volatile base like triethylamine (TEA) to deprotonate the amino group, enhancing its nucleophilicity.[4][7]

Caption: Reaction mechanism for the derivatization of amino acids with L-FDLA.

Experimental Protocol: The Advanced Marfey's Method

The following is a generalized protocol for the derivatization of amino acids from a peptide sample using L-FDLA.

A. Peptide Hydrolysis

-

A known quantity of the peptide sample (e.g., 100-500 µg) is placed in a hydrolysis tube.

-

Add 6 M hydrochloric acid (HCl) to the sample.

-

Seal the tube under vacuum and heat at 110-150°C for a specified duration (typically 16-24 hours, though shorter times at higher temperatures are used) to hydrolyze the peptide bonds and release the constituent amino acids.[2][6]

-

After hydrolysis, evaporate the HCl to dryness, often under a stream of nitrogen or using a vacuum centrifuge.

-

Re-dissolve the resulting amino acid hydrolysate in a small volume of water or a suitable buffer.

B. L-FDLA Derivatization

-

To the amino acid solution (e.g., 50 µL), add an alkaline buffer. Common choices include 1 M sodium bicarbonate (20 µL) or a solution containing triethylamine (TEA).[1][2][7]

-

Add a solution of 1% L-FDLA in acetone (e.g., 100 µL).[2]

-

Vortex the mixture thoroughly.

-

Incubate the reaction mixture at approximately 40°C for 1 hour.[1][2]

-

Stop the reaction by adding a small volume of acid, such as 1 N HCl (e.g., 20 µL), to neutralize the excess base.[2]

C. Sample Preparation for LC/MS

-

Dilute the reaction mixture with a suitable solvent, such as a methanol/water solution, to a final concentration appropriate for LC/MS analysis.[1][2]

-

Filter the diluted sample through a 0.45 µm filter to remove any particulate matter before injection.[1]

Caption: Experimental workflow for L-FDLA derivatization and analysis.

Data Presentation and Analysis

The primary output of the analysis is an HPLC or LC/MS chromatogram. The diastereomers formed from L- and D-amino acids will exhibit different retention times. Identification is achieved by comparing these retention times to those of authentic D- and L-amino acid standards that have been derivatized in the same manner.

For LC/MS analysis, detection is highly specific using Multiple Reaction Monitoring (MRM).[1] In this mode, a specific precursor ion (the protonated molecular ion of the L-FDLA derivative, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This provides excellent sensitivity and selectivity, even in complex biological samples.[1]

The table below provides representative mass spectrometry data for several L-FDLA derivatized amino acids.

| Amino Acid (AA) | Molecular Mass of AA (Da) | Mass of L-FDLA-AA [M+H]⁺ (Precursor Ion, m/z) | Representative Product Ion (m/z) |

| Alanine (Ala) | 89.05 | 384.1 | 253.1 |

| Serine (Ser) | 105.04 | 400.1 | 269.1 |

| Proline (Pro) | 115.06 | 410.2 | 279.1 |

| Leucine (Leu) | 131.09 | 426.2 | 295.1 |

| Aspartate (Asp) | 133.04 | 428.1 | 297.1 |

| Glutamate (Glu) | 147.05 | 442.1 | 311.1 |

| Phenylalanine (Phe) | 165.08 | 460.2 | 329.1 |

Note: Data is compiled and representative from LC/MS/MS analyses. Exact m/z values may vary slightly based on instrumentation.[1]

Conclusion

L-FDLA derivatization, as part of the advanced Marfey's method, is a robust and highly sensitive technique for determining the absolute stereochemistry of amino acids. Its superiority over the original Marfey's reagent (L-FDAA) in LC/MS applications makes it an invaluable tool in natural product chemistry, peptide synthesis, and metabolomics.[1][8] The detailed protocols and structured data provided in this guide serve as a critical resource for researchers aiming to implement this powerful analytical method.

References

- 1. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simplification of FDLA Pre-Column Derivatization for LC/MS/MS Toward Separation and Detection of d,l-Amino Acids | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

L-FDLA (1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide): A Technical Guide to Stability and Storage

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and recommended storage conditions for L-FDLA (1-Fluoro-2,4-dinitrophenyl-5-L-leucinamide), a critical reagent in chiral chromatography. The information herein is synthesized from peer-reviewed literature and best practices for handling sensitive analytical reagents.

Core Concepts of L-FDLA Stability

L-FDLA, an advanced Marfey's reagent, is a chiral derivatizing agent used for the separation of enantiomers, particularly amino acids, via HPLC and LC-MS. Its stability is paramount for reproducible and accurate analytical results. The primary degradation pathways for L-FDLA are hydrolysis, photolysis, and thermal decomposition. Understanding these pathways is crucial for establishing appropriate storage and handling protocols.

Key Stability Considerations:

-

Thermal Stability: L-FDLA is reported to have greater thermal stability than its predecessor, FDAA (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide). It can withstand temperatures up to 67°C for several hours during derivatization procedures without significant degradation. However, for long-term storage, lower temperatures are essential.

-

Hydrolytic Stability: The C-F bond in the dinitrophenyl ring is susceptible to hydrolysis, particularly in the presence of moisture and at alkaline pH. Hydrolysis replaces the fluorine atom with a hydroxyl group, rendering the reagent inactive for its intended derivatization reaction.

-

Photostability: The dinitrophenyl moiety imparts photosensitivity to the L-FDLA molecule. Exposure to light, especially UV radiation, can lead to photodegradation, resulting in a loss of reagent purity and performance.

-

pH Sensitivity: L-FDLA is reactive under alkaline conditions (typically pH 8-9), which are necessary for the derivatization of primary amines. However, prolonged exposure to high pH can accelerate hydrolysis. The resulting DNP-derivatives, in contrast, are more stable under acidic conditions (pH ~2.5).

Recommended Storage and Handling Conditions

To ensure the long-term efficacy of L-FDLA, adherence to strict storage and handling protocols is necessary. The following table summarizes the recommended conditions.

| Parameter | Recommended Condition | Rationale |

| Temperature | Long-term: -20°C; Short-term (shipping): Ambient | Minimizes thermal degradation and hydrolysis.[1][2][3][4] |

| Light | Store in the dark (amber vials or wrapped in foil) | Prevents photodegradation of the dinitrophenyl group.[1][2][3][5] |

| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[1] |

| Moisture | Keep in a desiccated environment | L-FDLA is moisture-sensitive; exposure to humidity can cause hydrolysis.[1] |

Handling Best Practices:

-

Before use, allow the reagent vial to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture inside the cold vial.[1]

-

After dispensing the reagent, purge the vial with a dry, inert gas before sealing.[1]

-

For solutions of L-FDLA (e.g., in acetone or acetonitrile), prepare them fresh for optimal performance. If storage is necessary, keep them at -20°C in a tightly sealed, light-protected container and use within a short period.

Experimental Protocols for Stability Assessment

General Forced Degradation Protocol

| Stress Condition | Typical Procedure |

| Acid Hydrolysis | Dissolve L-FDLA in a solution of 0.1 M HCl and incubate at 60°C for 24-48 hours. |

| Base Hydrolysis | Dissolve L-FDLA in a solution of 0.1 M NaOH and incubate at room temperature for 8-24 hours. |

| Oxidation | Dissolve L-FDLA in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. |

| Thermal Stress | Store solid L-FDLA at 60°C for 48 hours. |

| Photostability | Expose a solution of L-FDLA to a calibrated light source (e.g., Xenon lamp) providing UV and visible light. |

Analysis of degradation would be performed using a stability-indicating HPLC method, capable of separating the intact L-FDLA from its degradation products.

Standard Derivatization Protocol using L-FDLA

This protocol illustrates the conditions under which L-FDLA is typically used and must remain stable for the duration of the reaction.

-

Sample Preparation: Hydrolyze the peptide or protein sample to its constituent amino acids.

-

Derivatization:

-

Quenching: Stop the reaction by adding an acid, such as 2 M HCl, which also stabilizes the resulting DNP-amino acid derivatives.[8][9]

-

Analysis: Analyze the diastereomeric mixture by reverse-phase HPLC or LC-MS.

Visualizing L-FDLA Stability and Workflow

Potential Degradation Pathways

The following diagram illustrates the primary chemical degradation pathways for L-FDLA.

Caption: Primary degradation pathways for L-FDLA.

Experimental Workflow for Chiral Analysis

This diagram outlines the typical workflow for using L-FDLA in the chiral analysis of amino acids.

Caption: Standard workflow for amino acid analysis using L-FDLA.

Conclusion

The stability of L-FDLA is a critical factor for its successful application in chiral separations. While robust under the controlled conditions of derivatization, its long-term stability is contingent upon protection from moisture, light, and elevated temperatures. By adhering to the storage and handling guidelines outlined in this technical guide, researchers can ensure the integrity and reliability of L-FDLA, leading to more accurate and reproducible analytical outcomes. Further investigation through comprehensive forced degradation studies would provide valuable quantitative data to supplement these recommendations.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 3. needle.tube [needle.tube]

- 4. General information for the proper application of our labels [abberior.rocks]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Application Notes and Protocols for L-FDLA Derivatization in HPLC Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of amino acid enantiomers is crucial in various scientific fields, including drug development, neuroscience, and food science.[1] Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) is a chiral derivatizing agent that facilitates the separation and quantification of D- and L-amino acids using standard reversed-phase high-performance liquid chromatography (HPLC).[1][2] L-FDLA, an advanced version of Marfey's reagent (L-FDAA), offers enhanced sensitivity and separation for derivatized chiral amino acids, making it particularly suitable for analysis by mass spectrometry (MS).[2][3][4] This document provides detailed protocols for the derivatization of amino acids with L-FDLA and their subsequent analysis by HPLC.

The underlying principle of this method involves the reaction of the primary or secondary amine group of an amino acid with L-FDLA. This reaction forms diastereomers that, unlike the original enantiomers, possess different physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 column.[1][2]

Experimental Protocols

Materials and Reagents

-

L-FDLA (1% w/v in acetone)

-

Amino acid standards or sample hydrolysates

-

Sodium bicarbonate (1 M or 200 mM) or Triethylamine (TEA)

-

Hydrochloric acid (1 N or 2 M)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

-

Ammonium formate

Derivatization Protocol using Sodium Bicarbonate

This is a widely used protocol for the derivatization of amino acids with L-FDLA.

-

Sample Preparation: Dissolve the amino acid sample (approximately 50 nmol) in 50 µL of water or buffer.[1] For protein or peptide samples, perform acid hydrolysis (e.g., 6 N HCl at 110°C for 16-24 hours) prior to derivatization.[3]

-

Alkalinization: Add 10-20 µL of 1 M sodium bicarbonate to the sample solution.[3][5] Alternatively, 10 µL of 200 mM sodium bicarbonate can be used.[1]

-

Derivatization Reaction: Add 10-100 µL of 1% L-FDLA in acetone to the mixture.[1][3]

-

Incubation: Vortex the mixture and incubate at 37-40°C for 30-60 minutes in the dark.[3][5][6]

-

Quenching: After incubation, cool the reaction mixture to room temperature and stop the reaction by adding 10-20 µL of 1 N or 2 M HCl.[3][6]

-

Dilution and Filtration: Dilute the sample with a suitable solvent (e.g., methanol or 50% methanol in water) and filter through a 0.45 µm filter before HPLC analysis.[1]

Simplified Derivatization Protocol using Triethylamine (TEA)

This modified protocol utilizes a volatile base, which can simplify sample preparation for LC-MS analysis by eliminating the need for a desalting step.[5][7]

-

Sample Preparation: Prepare the amino acid sample as described in the sodium bicarbonate protocol.

-

Alkalinization: Add a suitable amount of triethylamine (TEA) to create an alkaline environment.

-

Derivatization Reaction: Add 1% L-FDLA in acetone.

-

Incubation: Incubate the mixture at room temperature for 30 minutes.[7]

-

Dilution: After incubation, the sample can be directly diluted with the mobile phase for LC-MS/MS analysis, as the TEA will evaporate.[5]

Data Presentation

Table 1: Summary of L-FDLA Derivatization Protocol Parameters

| Parameter | Protocol 1 (Sodium Bicarbonate) | Protocol 2 (Triethylamine) |

| Base | 1 M or 200 mM Sodium Bicarbonate | Triethylamine (TEA) |

| L-FDLA Solution | 1% (w/v) in Acetone | 1% (w/v) in Acetone |

| Incubation Temperature | 37 - 40 °C | Room Temperature |

| Incubation Time | 30 - 60 minutes | 30 minutes |

| Quenching Agent | 1 N or 2 M HCl | Not explicitly required |

| Sample Cleanup | May require desalting for MS | Desalting step is eliminated |

Table 2: Example HPLC and MS/MS Parameters for L-FDLA Amino Acid Analysis

| Parameter | Condition |

| HPLC Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water or 5 mM ammonium formate |

| Mobile Phase B | 0.1% TFA in acetonitrile or Acetonitrile |

| Gradient | Linear gradient, e.g., 10% to 60% B over 30-45 minutes |

| Flow Rate | 0.4 - 1.0 mL/min |

| Column Temperature | 40 - 45 °C |

| Detection | UV at 340 nm or Mass Spectrometry (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Visualizations

Caption: Experimental workflow for L-FDLA derivatization and HPLC analysis.

Caption: Chemical reaction of L-FDLA with an amino acid to form diastereomers.

References

- 1. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) [mdpi.com]

- 2. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Simplification of FDLA Pre-Column Derivatization for LC/MS/MS Toward Separation and Detection of d,l-Amino Acids | Semantic Scholar [semanticscholar.org]

Application Notes: Quantitative Analysis of Amino Acid Enantiomers using Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (FDNP-Leu) Derivatization and LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (FDNP-Leu), also known as l-FDLA, is a chiral derivatizing reagent used for the sensitive and selective analysis of amino acid enantiomers by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This advanced version of Marfey's reagent allows for the separation of derivatized D- and L-amino acids as diastereomers on conventional reversed-phase columns.[1] The derivatization process enhances chromatographic separation and improves ionization efficiency, leading to low detection limits and suitability for complex biological matrices.[1][2] This method is particularly valuable in fields such as neuroscience, clinical diagnostics, and pharmaceutical research, where the distinct physiological roles of D-amino acids are of interest.[1][3]

Principle of the Method

The primary amine group of an amino acid reacts with FDNP-Leu, forming a stable diastereomeric derivative. These diastereomers, having different physicochemical properties, can be effectively separated using standard reversed-phase liquid chromatography. The subsequent detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for accurate quantification. The process is illustrated in the workflow below.

Experimental Protocols

1. Sample Preparation (from Serum)

-

To 50 µL of serum, add 200 µL of methanol to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of ultrapure water for the derivatization step.

2. Derivatization Protocol

-

To the 50 µL of reconstituted sample or standard, add 20 µL of 1 M sodium bicarbonate buffer (pH 9.0).

-

Add 100 µL of a 10 mg/mL solution of FDNP-Leu in acetone.

-

Vortex the mixture and incubate at 40°C for 60 minutes in a water bath.

-

After incubation, cool the reaction mixture to room temperature.

-

Neutralize the reaction by adding 20 µL of 1 M HCl.

-

Evaporate the mixture to dryness under nitrogen.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Filter the solution through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.[2]

3. LC-MS/MS Method

-

Liquid Chromatography:

-

System: UHPLC system

-

Column: Conventional octadecylsilane (ODS) reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).[2]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient: A typical gradient would start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then re-equilibrate at 10% B for 5 minutes.

-

-

Mass Spectrometry:

-

System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Key Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

-

Detection: Multiple Reaction Monitoring (MRM). MRM transitions must be optimized for each derivatized amino acid.[1]

-

Data Presentation

Method Performance

The method demonstrates excellent performance characteristics, including low limits of detection and a wide linear range, making it suitable for quantifying amino acids in biological samples.[2]

Table 1: Method Validation Parameters

| Parameter | Performance |

|---|---|

| Limit of Detection (LOD) | 0.03 - 4.0 nM[2] |

| Linear Range | 0.01 - 20 µM[2] |

| Precision (RSD%) | < 10%[2] |

| Matrix Effects | Negligible[2] |

Table 2: Example MRM Transitions for FDNP-Leu Derivatized Amino Acids Note: These values are illustrative and require empirical optimization on the specific instrument used.

| Derivatized Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| FDNP-L-Alanine | 384.1 | 224.1 | 15 |

| FDNP-D-Alanine | 384.1 | 224.1 | 15 |

| FDNP-L-Serine | 400.1 | 224.1 | 18 |

| FDNP-D-Serine | 400.1 | 224.1 | 18 |

| FDNP-L-Aspartate | 428.1 | 224.1 | 20 |

| FDNP-D-Aspartate | 428.1 | 224.1 | 20 |

The use of Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide for pre-column derivatization combined with LC-MS/MS provides a robust, sensitive, and reliable method for the simultaneous quantification of amino acid enantiomers.[1][3] The simple sample preparation and high selectivity make it a powerful tool for researchers in various scientific and drug development fields.[2]

References

- 1. mdpi.com [mdpi.com]

- 2. Simultaneous measurement of amino acid enantiomers in the serum of late-life depression patients using convenient LC-MS/MS method with Nα-(5-fluoro-2,4-dinitrophenyl)-l-leucinamide Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Chiral Amino Acid Analysis in Brain Tissue Using L-FDLA Derivatization Coupled with LC/MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise quantification of amino acid enantiomers (D- and L-forms) in brain tissue is crucial for understanding neurotransmission, neurodegenerative diseases, and the mechanisms of drug action. D-amino acids, once considered "unnatural," are now recognized as key players in higher brain functions, acting as agonists or antagonists of neuronal receptors.[1][2] This application note provides a detailed protocol for the simultaneous measurement of chiral amino acids in brain tissue samples using Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) as a derivatizing agent, followed by analysis with liquid chromatography-tandem mass spectrometry (LC/MS/MS).

L-FDLA, an advanced version of Marfey's reagent (L-FDAA), reacts with primary amines of amino acids to form diastereomers.[2][3] These diastereomeric derivatives can then be readily separated on a conventional reversed-phase HPLC column, allowing for the accurate quantification of both D- and L-amino acid enantiomers.[2][3] This method offers high sensitivity and selectivity, making it suitable for the analysis of complex biological samples like brain tissue.[1][3]

Experimental Workflow Overview

The overall experimental workflow for the analysis of amino acids in brain tissue using L-FDLA derivatization is depicted below.

Caption: Experimental workflow for amino acid analysis.

L-FDLA Derivatization Signaling Pathway

The chemical reaction between L-FDLA and an amino acid is a nucleophilic aromatic substitution. The amino group of the amino acid attacks the electron-deficient fluorinated carbon of L-FDLA, leading to the formation of a stable diastereomeric derivative.

Caption: L-FDLA derivatization reaction.

Detailed Experimental Protocols

Materials and Reagents

-

L-FDLA (1-fluoro-2,4-dinitrophenyl-5-L-leucinamide)

-

Amino acid standards (D- and L-forms)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Ammonium formate

-

Sodium bicarbonate or Triethylamine (TEA)

-

Brain tissue samples

-

Homogenizer

-

Centrifuge

-

HPLC system coupled with a tandem mass spectrometer (MS/MS)

-

Reversed-phase HPLC column (e.g., C18)

Sample Preparation from Brain Tissue

-

Homogenization: Accurately weigh the frozen brain tissue sample. Homogenize the tissue in a suitable volume of ice-cold solvent (e.g., 10 volumes of 80% methanol) to precipitate proteins.

-

Centrifugation: Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the amino acids and transfer it to a new tube.

-

Drying: Evaporate the supernatant to dryness using a centrifugal evaporator or a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of HPLC-grade water or a suitable buffer for derivatization.

L-FDLA Derivatization Protocol

-

To 50 µL of the reconstituted brain tissue extract or amino acid standard solution, add 20 µL of 1 M sodium bicarbonate or an equivalent amount of a volatile base like triethylamine (TEA).[4]

-

Add 20 µL of 1% (w/v) L-FDLA in acetone.

-

Vortex the mixture gently.

-

Incubate the reaction mixture at 37-40°C for 30-60 minutes in a water bath or heating block.

-

After incubation, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 10 µL of 2 M HCl or an equivalent acid to neutralize the excess base.

-

Centrifuge the sample to pellet any precipitate.

-

The supernatant is now ready for LC/MS/MS analysis.

LC/MS/MS Analysis

The separation of L-FDLA-derivatized amino acids is typically performed on a reversed-phase HPLC column. The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.

Example LC Conditions:

-

Column: C18 column (e.g., 2.0 x 150 mm, 3 µm particle size)

-

Mobile Phase A: 5 mM ammonium formate in water

-

Mobile Phase B: 100% Methanol

-

Flow Rate: 150 µL/min

-

Gradient:

-

0-10 min: 20-80% B

-

10-15 min: 80% B

-

15-15.01 min: 80-20% B

-

Followed by column re-equilibration.

-

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Example MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: [M+H]+

-

The specific precursor and product ions, as well as collision energies, need to be optimized for each L-FDLA-derivatized amino acid.

Quantitative Data Presentation

The following table summarizes the absolute quantification of selected L- and D-amino acids in various brain regions from young (3-month-old) and old (24-month-old) mice, as determined by an L-FDLA-based LC/MS/MS method.[3] Data is presented as mean ± SD (nmol/g tissue).

| Amino Acid | Brain Region | Young (n=5) | Old (n=8) |

| L-Asp | Cerebellum | 2280 ± 250 | 2050 ± 290 |

| Cortex | 2450 ± 210 | 2150 ± 320 | |

| Hippocampus | 2180 ± 200 | 1890 ± 260 | |

| Thalamus | 2310 ± 230 | 2010 ± 310 | |

| D-Asp | Cerebellum | 15.3 ± 2.1 | 13.9 ± 2.5 |

| Cortex | 18.9 ± 2.5 | 16.2 ± 2.9 | |

| Hippocampus | 20.1 ± 2.7 | 14.5 ± 2.8 | |

| Thalamus | 17.5 ± 2.3 | 15.1 ± 2.7 | |

| L-Ser | Cerebellum | 680 ± 70 | 610 ± 80 |

| Cortex | 720 ± 80 | 650 ± 90 | |

| Hippocampus | 690 ± 70 | 590 ± 80 | |

| Thalamus | 710 ± 80 | 630 ± 90 | |

| D-Ser | Cerebellum | 8.5 ± 1.1 | 7.5 ± 1.3 |

| Cortex | 10.2 ± 1.3 | 8.8 ± 1.5 | |

| Hippocampus | 11.5 ± 1.5 | 8.1 ± 1.6 | |

| Thalamus | 9.8 ± 1.2 | 8.5 ± 1.4 | |

| L-Phe | Cerebellum | 55 ± 6 | 51 ± 7 |

| Cortex | 61 ± 7 | 55 ± 8 | |

| Hippocampus | 58 ± 6 | 52 ± 7 | |

| Thalamus | 59 ± 7 | 53 ± 8 | |

| D-Phe | Cerebellum | 0.45 ± 0.06 | 0.51 ± 0.07 |

| Cortex | 0.52 ± 0.07 | 0.59 ± 0.08 | |

| Hippocampus | 0.49 ± 0.06 | 0.55 ± 0.07 | |

| Thalamus | 0.48 ± 0.06 | 0.65 ± 0.09* |

* Indicates a statistically significant difference between young and old mice.

Conclusion

The use of L-FDLA for the derivatization of amino acids, followed by LC/MS/MS analysis, provides a robust and sensitive method for the simultaneous quantification of chiral amino acids in brain tissue.[3] This methodology is invaluable for neuroscience research and drug development, enabling the detailed investigation of the roles of D-amino acids in physiological and pathological processes. The provided protocols and data serve as a comprehensive guide for researchers looking to implement this powerful analytical technique.

References

- 1. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Chiral Separation of Amino Acids in Serum using L-FDLA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of D- and L-amino acid enantiomers in biological matrices such as serum is of growing importance in various fields, including disease biomarker discovery, neuroscience, and pharmaceutical development. D-amino acids, once thought to be insignificant in mammals, are now recognized as having crucial physiological roles and are implicated in various pathological conditions, including neurological disorders, cancer, and kidney diseases[1]. The chiral separation and quantification of these enantiomers, which often exist at vastly different concentrations, present a significant analytical challenge[1].

This document provides a detailed protocol for the chiral separation of amino acids in serum using Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA). L-FDLA is a chiral derivatizing agent, also known as an advanced Marfey's reagent, that reacts with the primary amino group of amino acids to form diastereomers[2][3]. These resulting diastereomeric derivatives can then be readily separated using standard reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), offering higher sensitivity and better separation compared to the original Marfey's reagent (L-FDAA)[3][4]. This method allows for the robust and sensitive quantification of both D- and L-amino acid enantiomers in complex biological samples like serum.

Principle of the Method

The core of this method lies in the pre-column derivatization of amino acids with L-FDLA. L-FDLA possesses a chiral center (the L-leucine moiety). When it reacts with a racemic mixture of D- and L-amino acids, it forms two diastereomers: L-FDLA-D-amino acid and L-FDLA-L-amino acid. Unlike enantiomers, diastereomers have different physicochemical properties, allowing for their separation on a conventional achiral stationary phase, such as a C18 column[3][4]. The subsequent detection by mass spectrometry provides high selectivity and sensitivity for accurate quantification.

Experimental Protocols

Serum Sample Preparation

This protocol outlines the initial steps for preparing serum samples for amino acid analysis.

Materials:

-

Human or animal serum samples

-

Methanol (MeOH), HPLC grade

-

Eppendorf tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of 16,000 x g)

Protocol:

-

In a 1.5 mL Eppendorf tube, combine 50 µL of the human serum sample with 450 µL of methanol.

-

Vortex the mixture vigorously for 5 minutes at 1500 rpm to precipitate proteins.

-

Centrifuge the sample at 16,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the amino acids for the derivatization step.

L-FDLA Derivatization of Amino Acids

This protocol describes the chemical reaction to form diastereomers of the amino acids. Two common variations for creating the necessary alkaline conditions are provided.

Materials:

-

Amino acid extract from serum (supernatant from the previous step) or standard amino acid solutions

-

1% L-FDLA in acetone (w/v)

-

Option A: 1 M Sodium Bicarbonate (NaHCO₃) solution

-

Option B: Triethylamine (TEA)

-

Incubator or water bath set to 37°C or 40°C

-

1 N Hydrochloric acid (HCl)

-

Methanol-water solution (50:50, v/v)

Protocol (Option A: Sodium Bicarbonate):

-

To 50 µL of the amino acid solution (sample supernatant or standard), add 20 µL of 1 M sodium bicarbonate.[5]

-

Add 20 µL of 1% L-FDLA in acetone.[5]

-

Vortex the mixture and incubate at 37°C for 30 minutes.[5]

-

After incubation, quench the reaction by adding 20 µL of 1 N HCl.

-

Dilute the reaction mixture for analysis. For example, add a suitable volume of 50% methanol.

Protocol (Option B: Triethylamine - simplified for LC/MS): This method is advantageous for LC/MS analysis as it avoids the introduction of non-volatile salts like NaHCO₃, eliminating the need for a desalting step.[5]

-

To the dried amino acid extract, add a solution containing the amino acids, 1% L-FDLA in acetone, and triethylamine.

-

Incubate the mixture at room temperature for 30 minutes.[5]

-

After incubation, the sample can be directly diluted with the initial mobile phase for LC/MS analysis.

HPLC-MS/MS Analysis

This section provides a representative protocol for the chromatographic separation and mass spectrometric detection of L-FDLA derivatized amino acids. Instrument parameters may require optimization.

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., CAPCELL PAK C18)[5]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-15 µL[6]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the derivatized amino acids. An example gradient could be: 0-5 min, 10-50% B; 5-15 min, 50-90% B; 15-16 min, 90% B; 16-20 min, re-equilibration at 10% B.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: [M+H]⁺ for each L-FDLA-derivatized amino acid. The derivatization adds approximately 294 Da to the molecular weight of the amino acid.[3][4]

-

Fragmentor Voltage and Collision Energy: These parameters should be optimized for each specific L-FDLA-derivatized amino acid to achieve the highest intensity of a characteristic fragment ion.[4]

Quantitative Data

The following tables summarize quantitative data for D- and L-amino acids in human and mouse serum from cited literature.

Table 1: Concentration of D/L-Serine and D/L-Proline in Human and Mouse Serum [6]

| Amino Acid | Non-AD Human Serum (µmol/L) | AD Patient Human Serum (µmol/L) | Mouse Serum (µmol/L) |

| D-Serine | 1.80 ± 0.06 | 2.07 ± 0.07 | 4.78 ± 0.17 |

| L-Serine | 131.3 ± 8.9 | 123.2 ± 4.9 | 52.1 ± 1.3 |

| D-Proline | 0.43 ± 0.03 | 1.50 ± 0.04 | 7.16 ± 0.35 |

| L-Proline | 244.0 ± 13.7 | 385.0 ± 2.9 | 307.0 ± 3.7 |

Table 2: Serum Amino Acid Concentrations in Early-Onset Coronary Artery Disease (EOCAD) Patients and Healthy Controls [7][8]

| Amino Acid | Control Group (µmol/L) | CAD without MI (µmol/L) | CAD with MI (µmol/L) |

| L-Arginine | - | Increased | Increased |

| L-Methionine | 32.028 ± 4.076 | 38.263 ± 6.830 | 41.641 ± 3.151 |

| L-Tyrosine | - | Increased | Increased |

| L-Serine | - | Increased | Increased |

| L-Aspartic acid | - | Increased | Increased |

| L-Phenylalanine | 70.945 ± 5.411 | 82.473 ± 11.789 | 97.928 ± 12.982 |

| L-Glutamic acid | 131.046 ± 20.339 | 176.280 ± 32.170 | 211.995 ± 61.575 |

| 4-Hydroxyproline | 16.433 ± 4.562 | - | 9.889 ± 3.635 (µg/mL) |

Note: "-" indicates that a specific value was not provided in the summarized search results, but the trend was reported as increased or decreased.

Visualizations

Experimental Workflow

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Facile Method for Determining Lanthipeptide Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Quantitative Assessment of Serum Amino Acids and Association with Early-Onset Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Amino Acids in Cell Culture Media using L-FDLA Derivatization Followed by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract